![molecular formula C17H22N2O7S B3880814 4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid CAS No. 321530-04-5](/img/structure/B3880814.png)

4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid

Overview

Description

Scientific Research Applications

Amide Bond Formation

The development of methods for amide bond formation is crucial for both laboratory and industrial applications. Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate is synthesized by forming an amide bond between 1,4-dihydroisonicotinic acid and l-methionine. The coupling of l-methionine with the pentafluorophenyl active ester of 1,4-dihydroisonicotinic acid proves to be a convenient and effective method for this purpose .

Broad Biological Activities

Compounds containing 1,4-dihydroisonicotinic acids and amino acids linked by amide bonds are considered “privileged structures.” These structures exhibit a wide range of biological activities. Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate falls into this category, making it a potential candidate for various applications beyond its initial synthesis .

Calcium Channel Modulation

While many 1,4-dihydropyridines (1,4-DHPs) act as calcium antagonists, some exhibit activities unrelated to calcium channel blocking. For instance, the amino acid-containing 1,4-DHP–disodium salt of 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido) glutaric acid (glutapyrone) lacks calcium antagonistic activity but displays neuromodulatory and neuroregulatory effects .

Anti-Fibrotic Properties

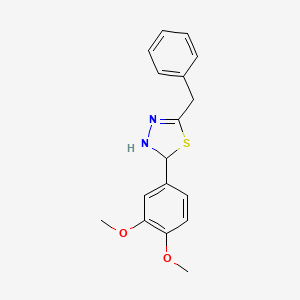

Several compounds have anti-fibrotic activity, and sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate may contribute to this field. Other examples include nicotinic acid (with antioxidant properties) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole, which display anti-fibrotic effects in different models .

Drug Design and Delivery

Boronic acids and their esters, including sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, are valuable for drug design and delivery. Their stability and reactivity in water play a crucial role in developing new drugs and drug delivery devices .

Indolizidine Synthesis

Protodeboronation using less nucleophilic reagents can lead to the synthesis of indolizidines. While not directly related to sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, this example highlights the broader field of boronate chemistry and its applications .

Mechanism of Action

Target of Action

It has been found to enhance insulin-mediated glucose uptake , suggesting that it may interact with insulin receptors or other components of the insulin signaling pathway.

Mode of Action

The compound enhances insulin-mediated glucose uptake in vitro . This suggests that it may increase the sensitivity of insulin receptors, enhance the translocation of glucose transporters to the cell surface, or modulate other aspects of the insulin signaling pathway.

Biochemical Pathways

The compound appears to increase insulin sensitivity mainly through a phosphoinositide 3-kinase dependent mechanism . This pathway plays a crucial role in mediating the effects of insulin on glucose uptake. The compound also up-regulates genes involved in lipid transport and synthesis , indicating that it may affect lipid metabolism as well.

Pharmacokinetics

It has been found to exhibit antidiabetic activity in vivo in db/db mice , suggesting that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

In db/db mice, the compound exhibited a dose-dependent reduction in plasma glucose and insulin levels . It also enhanced ex vivo glucose uptake in soleus muscles in these mice . These observations suggest that the compound has potent insulin-sensitizing and antidiabetic activity.

properties

IUPAC Name |

4-[[3,6-bis(ethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7S/c1-3-25-16(23)14-10-7-8-19(17(24)26-4-2)9-11(10)27-15(14)18-12(20)5-6-13(21)22/h3-9H2,1-2H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGKCNXJBNZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3880740.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3880741.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880752.png)

![1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B3880759.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3880766.png)

![2-chloro-5-{5-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3880790.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B3880793.png)

![5-bromo-N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3880801.png)

![N~1~-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3880807.png)

![ethyl 5-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880822.png)